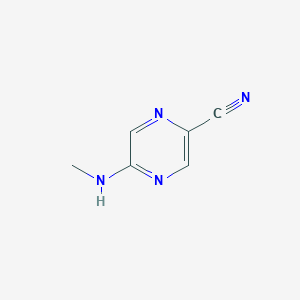
4-Chloro-1H-pyrazole-3-carboxylate d'éthyle
Vue d'ensemble
Description
4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that contains a pyrazole ring substituted with a chlorine atom at the 4-position and an ethyl ester group at the 3-position
Applications De Recherche Scientifique
4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials science: Employed in the development of novel materials with unique electronic and optical properties.
Biological research: Utilized in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
Target of Action
Pyrazole derivatives, however, are known to interact with a variety of biological targets, including enzymes, receptors, and proteins . The specific targets would depend on the exact structure and functional groups of the pyrazole derivative.
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions . The presence of the chloro group and the carboxylic acid ethyl ester group may influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . These could include pathways related to inflammation, cancer, viral replication, and more.
Pharmacokinetics
The compound’s solubility, stability, and molecular weight (18861 g/mol) could influence its bioavailability. The presence of the ethyl ester group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution.
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and more . The exact effects would depend on the compound’s specific targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For instance, the compound is stable under normal conditions and has a melting point of 164 °C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 4-chloro-3-nitropyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems also reduces the risk of human error and enhances safety .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The compound can undergo oxidation to form pyrazole-3-carboxylic acid derivatives or reduction to form pyrazole-3-carboxylic acid ethyl ester derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of 4-substituted pyrazole derivatives.
Ester hydrolysis: Formation of 4-chloro-1H-pyrazole-3-carboxylic acid.
Oxidation and reduction: Formation of various pyrazole-3-carboxylic acid derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-1H-pyrazole-4-carboxylic acid ethyl ester
- 5-Bromo-2-(3-chloropyridin-2-yl)-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester
- 1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide
Uniqueness
4-Chloro-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the ethyl ester group at the 3-position allows for targeted modifications and functionalization, making it a versatile compound in synthetic chemistry .
Propriétés
IUPAC Name |
ethyl 4-chloro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEARPPYKRNLUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(Propan-2-yloxy)methyl]morpholine](/img/structure/B1427049.png)



